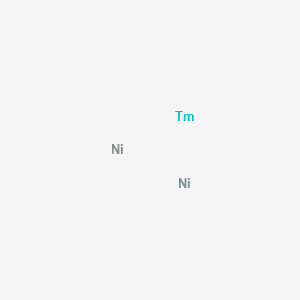
Nickel;thulium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-thulium compounds are intermetallic compounds formed by the combination of nickel and thulium. These compounds are part of the rare earth-nickel systems and exhibit unique magnetic and structural properties. Thulium is a rare earth element, while nickel is a transition metal, and their combination results in compounds with interesting physical and chemical characteristics .
Méthodes De Préparation
Nickel-thulium compounds can be synthesized through various methods. One common method involves the use of a sol-gel process, where nickel (II) nitrate, iron (III) nitrate, and thulium (III) nitrate are used as precursors. Glucose acts as a capping agent, reductant, and natural template in the synthesis process . Another method involves the use of high-temperature solid-state reactions, where the elements are combined and heated to form the desired intermetallic compound .
Analyse Des Réactions Chimiques
Nickel-thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when heated in the presence of oxygen, nickel reacts to form nickel (II) oxide . Thulium, like other lanthanides, typically forms compounds in the +3 oxidation state, such as thulium oxide . Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Nickel-thulium compounds have several scientific research applications. They are used in the development of advanced materials with unique magnetic properties, which are important for various technological applications . Thulium-doped nickel ferrite nanoparticles, for example, have been studied for their photocatalytic properties and potential use in environmental remediation . Additionally, these compounds are used in the field of catalysis, where they serve as catalysts for various chemical reactions .
Mécanisme D'action
The mechanism of action of nickel-thulium compounds is primarily related to their magnetic and structural properties. The presence of thulium influences the magnetic anisotropy of the system, resulting in unique magnetic behaviors . The molecular targets and pathways involved in these effects are related to the crystal structure and electronic configuration of the compounds .
Comparaison Avec Des Composés Similaires
Nickel-thulium compounds can be compared to other rare earth-nickel compounds, such as those formed with terbium, dysprosium, and erbium . These compounds share similar structural and magnetic properties but differ in their specific magnetic behaviors and applications. For example, terbium-nickel compounds exhibit different magnetic anisotropy compared to thulium-nickel compounds . The uniqueness of nickel-thulium compounds lies in their specific combination of magnetic and structural properties, which make them suitable for specialized applications.
Propriétés
Numéro CAS |
12142-97-1 |
|---|---|
Formule moléculaire |
Ni2Tm |
Poids moléculaire |
286.321 g/mol |
Nom IUPAC |
nickel;thulium |
InChI |
InChI=1S/2Ni.Tm |
Clé InChI |
IQOXUFXVWCNLFB-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


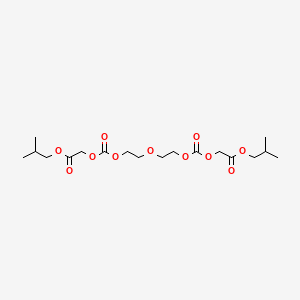
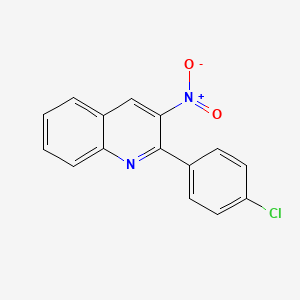
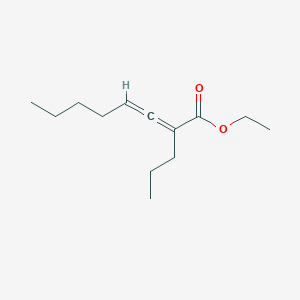
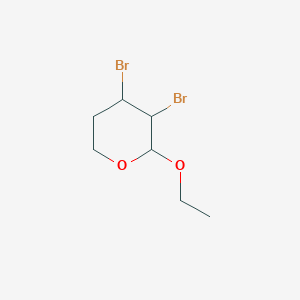
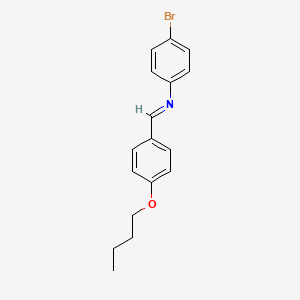
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
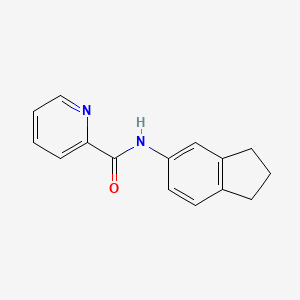
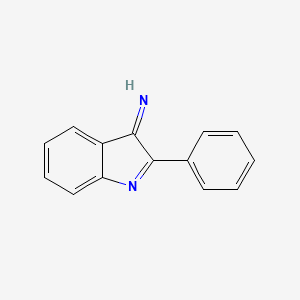

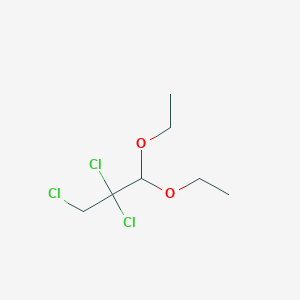
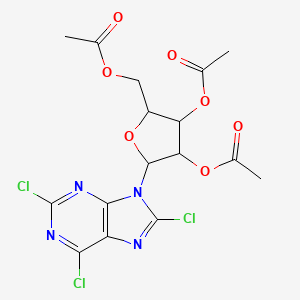
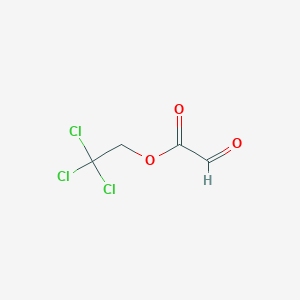
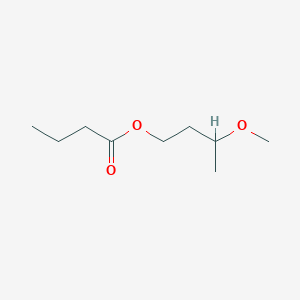
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
